Phenol, nonyl-, phosphate, ammonium salt
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Overview
Description
Phenol, nonyl-, phosphate, ammonium salt is a compound that belongs to the family of nonylphenol phosphates. These compounds are known for their surfactant properties and are used in various industrial applications. The nonyl group attached to the phenol ring enhances the hydrophobic characteristics, making it useful in formulations where water solubility and surface activity are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, nonyl-, phosphate, ammonium salt typically involves the phosphorylation of nonylphenol. This can be achieved through the reaction of nonylphenol with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods
Industrial production of nonylphenol phosphates involves large-scale phosphorylation processes. Nonylphenol is reacted with phosphoric acid or its derivatives under controlled conditions. The resulting phosphate ester is then neutralized with ammonium hydroxide to form the ammonium salt. The process is optimized for high yield and purity, ensuring the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phenol, nonyl-, phosphate, ammonium salt undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, especially at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed.
Substitution: Halogenated or nitrated phenols are common products.
Scientific Research Applications
Phenol, nonyl-, phosphate, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of phenol, nonyl-, phosphate, ammonium salt involves its surfactant properties. The nonyl group provides hydrophobic interactions, while the phosphate group offers hydrophilic interactions. This dual nature allows the compound to reduce surface tension and enhance the solubility of hydrophobic substances in aqueous solutions. The molecular targets include cell membranes and proteins, where it can alter permeability and activity.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol ethoxylates: Similar surfactant properties but differ in the ethoxylate chain length.
Octylphenol phosphates: Similar structure but with an octyl group instead of a nonyl group.
Alkylphenol ethoxylates: A broader category that includes various alkyl chain lengths.
Uniqueness
Phenol, nonyl-, phosphate, ammonium salt is unique due to its specific combination of a nonyl group and a phosphate ester, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and compatibility with both organic and aqueous phases.
Properties
CAS No. |
73360-57-3 |
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Molecular Formula |
C15H31N2O4P |
Molecular Weight |
334.39 g/mol |
IUPAC Name |
diazanium;(2-nonylphenyl) phosphate |
InChI |
InChI=1S/C15H25O4P.2H3N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)19-20(16,17)18;;/h9-10,12-13H,2-8,11H2,1H3,(H2,16,17,18);2*1H3 |
InChI Key |
FRNAGPJXUXXMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
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